![molecular formula C16H17BrN4OS2 B2523455 N-(4-bromophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide CAS No. 1226457-74-4](/img/structure/B2523455.png)
N-(4-bromophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide
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Overview
Description
The compound "N-(4-bromophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide" is a chemical entity that appears to be related to various acetamide derivatives synthesized for different purposes, such as structural and vibrational investigations, flavoring agents, antibacterial properties, and more. Although the exact compound is not directly mentioned in the provided papers, the synthesis and characterization of similar compounds can offer insights into the potential properties and applications of the compound .
Synthesis Analysis
The synthesis of related acetamide derivatives typically involves coupling reactions, as seen in the preparation of 2-Phenyl-N-(pyrazin-2-yl)acetamide, which was crystallized using a toluene and methanol mixture . Similarly, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives involved a sequence of reactions starting from 2-aminobenzothiazole . These methods suggest that the synthesis of "N-(4-bromophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide" could also involve multi-step reactions, possibly starting with a bromophenyl compound and incorporating the thiomorpholine and pyrazinyl moieties through subsequent reactions.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often confirmed using techniques such as FTIR, NMR, and X-ray diffraction . For instance, the crystal structure of 2-Phenyl-N-(pyrazin-2-yl)acetamide was solved using single-crystal X-ray diffraction data . These techniques could be applied to determine the molecular structure of "N-(4-bromophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide," providing insights into its geometrical parameters and the nature of intramolecular and intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be influenced by the presence of different functional groups. For example, the interaction between nitro and acetamido groups in N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide affects the chemical shift of neighboring protons . Similarly, the thiomorpholine and pyrazinyl groups in "N-(4-bromophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide" may confer specific reactivity patterns, which could be explored through experimental studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be deduced from various spectroscopic and analytical techniques. The vibrational frequencies and assignments of 2-phenyl-N-(pyrazin-2-yl)acetamide were investigated using DFT calculations, and its stability was analyzed using NBO analysis . The first hyperpolarizability was calculated to assess its role in nonlinear optics . These methods could be employed to analyze the physical and chemical properties of "N-(4-bromophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide," including its electrostatic potential and potential applications in nonlinear optics or other fields.
properties
IUPAC Name |
N-(4-bromophenyl)-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4OS2/c17-12-1-3-13(4-2-12)20-14(22)11-24-16-15(18-5-6-19-16)21-7-9-23-10-8-21/h1-6H,7-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOHHVAITBZFEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=CN=C2SCC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide |
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